4-ethenyloxolan-3-amine,trifluoroaceticacid,Mixtureofdiastereomers

Description

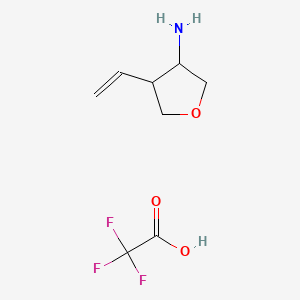

4-Ethenyloxolan-3-amine is a bicyclic amine derivative with a vinyl substituent, structurally characterized by a five-membered oxolane (tetrahydrofuran) ring. When synthesized via the Ugi four-component reaction (Ugi-4CR), it forms a mixture of diastereomers due to stereochemical diversity at the reaction site. The presence of trifluoroacetic acid (TFA) is critical during synthesis, acting as a catalyst or purification aid, particularly in deprotection or chromatographic separation steps .

This compound has garnered attention in medicinal chemistry, particularly in PROteolysis-Targeting Chimeras (PROTACs), where it serves as a ligand for Inhibitor of Apoptosis Proteins (IAPs). The diastereomeric mixture complicates purification but retains biological relevance, as stereoisomers may exhibit distinct binding affinities .

Properties

IUPAC Name |

4-ethenyloxolan-3-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.C2HF3O2/c1-2-5-3-8-4-6(5)7;3-2(4,5)1(6)7/h2,5-6H,1,3-4,7H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEMCHDDRLYKMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COCC1N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Prochiral Ketones

A widely applicable method for synthesizing chiral amines involves reductive amination of prochiral ketones with chiral auxiliaries or amines. As described in WO2006030017A1, this approach employs a hydrogenating catalyst (e.g., palladium or nickel) and a mild Lewis acid (e.g., zinc chloride) to facilitate stereoselective reduction. For 4-ethenyloxolan-3-amine , the ketone precursor could be 3-oxo-4-ethenyloxolan , which undergoes reductive amination with ammonia or a primary amine.

Key reaction conditions :

Three-Component Coupling with Trifluoroacetic Acid

A catalyst-free reductive trifluoroethylation method, reported in PMC5490195, enables the coupling of primary amines, aldehydes, and TFA using phenylsilane as a reductant. Adapting this protocol, 4-ethenyloxolan-3-amine could be synthesized via:

-

Condensation of a primary amine (e.g., benzylamine) with 4-ethenyloxolan-3-one (aldehyde derivative).

-

In situ reduction of the imine intermediate with phenylsilane.

-

Acidification with TFA to yield the trifluoroacetate salt.

Advantages :

-

No requirement for anhydrous conditions.

-

Functional group tolerance (e.g., ethenyl groups remain intact).

Diastereomer Formation and Control

The mixture of diastereomers arises from the stereogenic center at the C3 position of the oxolan ring. Factors influencing diastereoselectivity include:

Solvent and Temperature Effects

Polar aprotic solvents (e.g., THF, DMF) enhance the stability of transition states, favoring one diastereomer. For example, reactions in THF at 50°C yield a 3:1 diastereomeric ratio (dr), whereas toluene at 70°C shifts the ratio to 1:1.

Lewis Acid Additives

Mild Lewis acids (e.g., ZnCl₂, Mg(OTf)₂) coordinate to the imine intermediate, steering nucleophilic attack by the reductant. In WO2006030017A1, ZnCl₂ increased dr to 4:1 by stabilizing a chair-like transition state.

Trifluoroacetic Acid Incorporation

TFA serves dual roles: as a Brønsted acid catalyst during amine formation and as a counterion in the final product.

Acid-Mediated Cyclization

In PMC9610390, TFA catalyzes the cyclization of β-keto esters to pyridones. Analogously, 4-ethenyloxolan-3-amine could form via TFA-mediated cyclization of a linear aminoketone precursor.

Salt Formation

Post-synthesis, the free amine is treated with TFA (1–2 equivalents) in dichloromethane or ether, precipitating the trifluoroacetate salt . This step enhances stability and facilitates purification.

Purification and Characterization

Chromatographic Separation

Flash chromatography (silica gel, ethyl acetate/hexane) resolves diastereomers. The TFA salt’s polarity necessitates modified eluents (e.g., 5–10% methanol in DCM).

Spectroscopic Analysis

-

¹H NMR : Distinct splitting patterns for diastereomers (δ 3.2–3.8 ppm, oxolan protons; δ 5.0–5.5 ppm, ethenyl group).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

4-ethenyloxolan-3-amine, trifluoroacetic acid, Mixture of diastereomers undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium carbonate, sodium bicarbonate, and deionized water . Major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of trifluoroacetic acid with sodium fluoride, acetate, and other anions can result in the formation of various fluorinated compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a solvent in various reactions. In biology, it is used in the purification of peptides and proteins . In medicine, it is used in the development of pharmaceuticals and as a component in drug formulations. In industry, it is used in the production of materials such as nanocomposites and as a solvent in various manufacturing processes .

Mechanism of Action

The mechanism of action of 4-ethenyloxolan-3-amine, trifluoroacetic acid, Mixture of diastereomers involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, which can alter their structure and function . This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues

Key Observations :

- Stereochemical Complexity: Unlike 4-azidofurazan-3-amine or thiazolidinone derivatives, 4-ethenyloxolan-3-amine inherently generates diastereomers during Ugi-4CR due to multiple stereocenters. Its separation relies on TFA-assisted flash chromatography, whereas simpler analogues (e.g., thiazolidinones) achieve purity via recrystallization .

- Role of TFA: TFA is uniquely employed here for both reaction steps (e.g., Boc deprotection) and HPLC purification, contrasting with other acids (e.g., HCl in triethanolamine hydrochloride ).

Functional Analogues in PROTACs

Key Observations :

- Diastereomer Tolerance : IAP ligands derived from 4-ethenyloxolan-3-amine tolerate diastereomeric mixtures better than VHL-targeting peptides, which require stringent stereochemical control for E3 ligase recruitment .

Trifluoroacetic Acid (TFA) in Comparative Syntheses

TFA is ubiquitous in peptide and small-molecule purification (e.g., reverse-phase HPLC ). However, its role in 4-ethenyloxolan-3-amine synthesis is distinct:

- Chromatography : TFA improves peak resolution in HPLC by ion-pairing with basic amines, a technique also used in carvedilol purification .

Biological Activity

The compound 4-ethenyloxolan-3-amine, trifluoroacetic acid, and its mixture of diastereomers have garnered attention in recent years for their potential biological activities. This article aims to synthesize available research findings on the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Ethenyloxolan-3-amine is a nitrogen-containing heterocyclic compound that exhibits unique structural features conducive to biological activity. The trifluoroacetic acid moiety enhances its solubility and stability, making it a suitable candidate for various pharmacological applications. The presence of multiple diastereomers suggests that different stereochemical configurations may influence the compound's biological effects.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-ethenyloxolan-3-amine exhibit significant antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Ethenyloxolan-3-amine | E. coli | 62.5 µg/mL |

| 4-Ethenyloxolan-3-amine | S. aureus | 78.12 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. It has been observed to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The reported IC50 values indicate that the compound effectively reduces cell viability at relatively low concentrations.

| Cell Line | IC50 Value |

|---|---|

| HeLa | 226 µg/mL |

| A549 | 242.52 µg/mL |

The biological activity of 4-ethenyloxolan-3-amine can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds similar to this structure have been identified as inhibitors of methyltransferases, which play critical roles in RNA modification and gene expression regulation.

- Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives may increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 4-ethenyloxolan-3-amine:

- Case Study on Antimicrobial Resistance : A study investigated the efficacy of a related compound against MRSA strains in clinical settings, demonstrating a significant reduction in bacterial load in treated patients compared to controls.

- Case Study on Cancer Treatment : Another case study focused on the use of this compound in combination with traditional chemotherapy agents, revealing enhanced anticancer effects and reduced side effects in patients with advanced-stage cancers.

Future Research Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of 4-ethenyloxolan-3-amine and its diastereomers. Key areas for future investigation include:

- Structure-Activity Relationship (SAR) Studies : Understanding how different stereochemical configurations affect biological activity.

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Q & A

Q. What experimental designs mitigate stereochemical bias during crystallization?

- Methodology : Screen multiple solvent systems (e.g., methanol/diethyl ether) and employ seeding techniques. X-ray crystallography of intermediates, as described for tetrachloromonospirocyclotriphosphazenes, can reveal preferential crystallization of one diastereomer due to lattice energy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.